Lipophilicity Advantage: 5-Chloro-3-methyl-1,2,4-oxadiazole Exhibits 7-Fold Higher Predicted Partition Coefficient than its 5-Bromo Congener
5-Chloro-3-methyl-1,2,4-oxadiazole shows a computed XLogP3 value of 1.5 [1], whereas the direct 5-bromo analog (5-bromo-3-methyl-1,2,4-oxadiazole, CAS 960053-90-1) has a reported logP of 0.65 . The 0.85 log unit difference corresponds to an approximately 7-fold higher partition coefficient for the chloro compound, indicating superior predicted membrane permeability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 5-Bromo-3-methyl-1,2,4-oxadiazole; LogP = 0.65 |
| Quantified Difference | ΔLogP = 0.85 (≈7-fold higher partition coefficient) |
| Conditions | Computed values: PubChem XLogP3 3.0 (target) vs vendor-reported logP (bromo analog) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter in cell-based assays and drug candidate selection [2].
- [1] PubChem. (2024). 5-Chloro-3-methyl-1,2,4-oxadiazole (CID 20384274). Computed XLogP3 value. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
